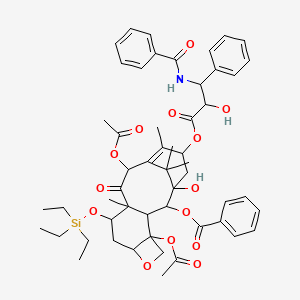
Paclitaxel EP Impurity K;7-O-(Triethylsilyl)taxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-(Triethylsilyl) Paclitaxel: is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is modified at the 7-O position with a triethylsilyl group, which enhances its stability and solubility, making it a valuable candidate for further research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(Triethylsilyl) Paclitaxel typically involves the protection of the hydroxyl group at the 7-O position of paclitaxel with a triethylsilyl group. This can be achieved through the reaction of paclitaxel with triethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Paclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 7-O-(Triethylsilyl) Paclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and other silylating agents.
Major Products Formed: The major products formed from these reactions include various paclitaxel derivatives with modified pharmacological profiles, which are studied for their potential therapeutic benefits .
科学研究应用
Chemistry: In chemistry, 7-O-(Triethylsilyl) Paclitaxel is used as a precursor for the synthesis of other paclitaxel derivatives. Its enhanced stability and solubility make it an ideal candidate for various chemical transformations .
Biology: In biological research, this compound is used to study the mechanisms of action of paclitaxel and its derivatives. It serves as a model compound for investigating the interactions between paclitaxel and cellular components .
Medicine: In medicine, 7-O-(Triethylsilyl) Paclitaxel is explored for its potential as an anticancer agent. Its modified structure may offer improved pharmacokinetic properties, making it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems for paclitaxel. Its enhanced solubility and stability are advantageous for creating more effective and patient-friendly treatments .
作用机制
7-O-(Triethylsilyl) Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This mechanism is similar to that of paclitaxel, but the presence of the triethylsilyl group may enhance its interaction with microtubules and improve its efficacy . The molecular targets include tubulin, a protein that forms the structural component of microtubules, and various signaling pathways involved in cell cycle regulation .
相似化合物的比较
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another semi-synthetic derivative of paclitaxel with a different modification at the C-10 position.
Cabazitaxel: A derivative with modifications at multiple positions, offering improved efficacy against resistant cancer cells.
Uniqueness: 7-O-(Triethylsilyl) Paclitaxel is unique due to its modification at the 7-O position with a triethylsilyl group. This modification enhances its stability and solubility, potentially improving its pharmacokinetic properties and therapeutic efficacy compared to other derivatives .
属性
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHIBBPOJARUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
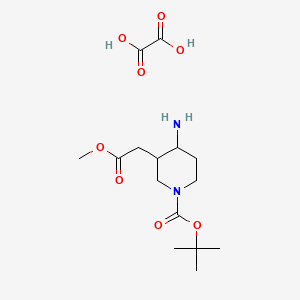
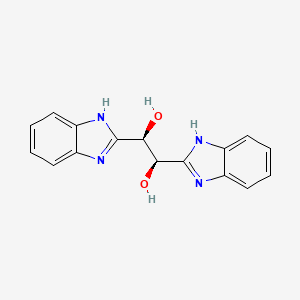
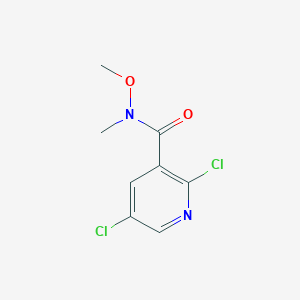
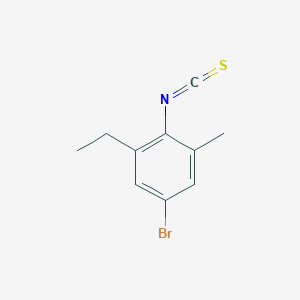
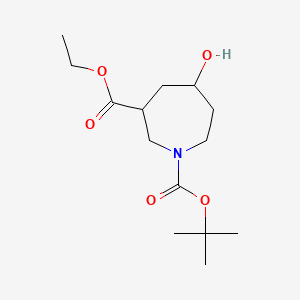
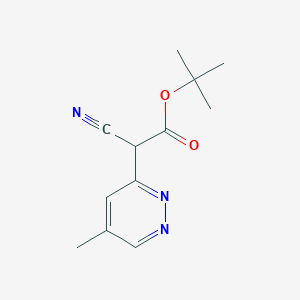
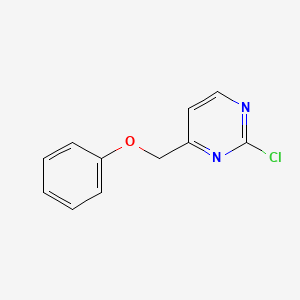
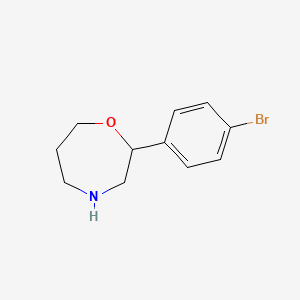
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)


![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)

